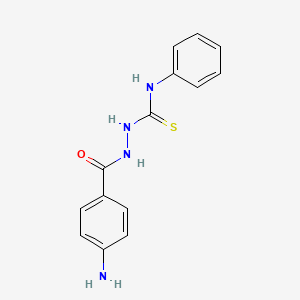

2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

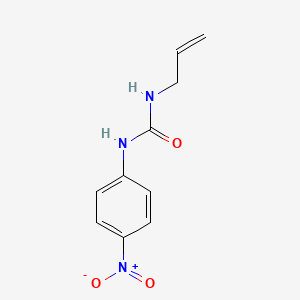

The compound “2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide” is a derivative of 4-aminobenzoic acid . 4-aminobenzoic acid, also known as PABA, is an essential nutrient for many human pathogens but dispensable for humans .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another study reported the synthesis of biologically active 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazone derivatives .Chemical Reactions Analysis

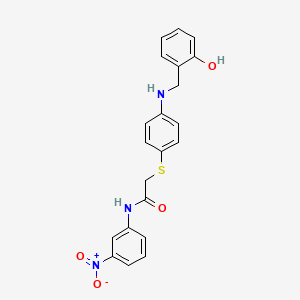

The chemical reactions involving similar compounds have been studied. For example, 4-aminobenzoic acid has been combined with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-aminobenzoic acid, a related compound, have been reported. It has a molecular weight of 137.1360 and is considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications

Anticonvulsant Activities

Research has demonstrated the potential of derivatives of 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide in the development of anticonvulsant drugs. A study by Bhanupriya Bhrigu et al. (2012) on benzimidazole derivatives, which share a structural resemblance, showed potent anticonvulsant results in models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ), highlighting the therapeutic potential of related compounds (Bhrigu et al., 2012).

Corrosion Inhibition

Al-amiery et al. (2014) explored the efficiency of Schiff base derivatives as corrosion inhibitors on mild steel in sulfuric acid solutions. Their findings underscore the significance of compounds like this compound in protecting metals from corrosion, marking a crucial application in material science and engineering (Al-amiery et al., 2014).

Chemical Reactivity and Synthesis

The chemical reactivity of this compound towards various carbonyl compounds has been studied, revealing its potential in synthesizing a diverse range of chemical products. Asmaa H. Mohamed (2018) investigated its reactivity, demonstrating the compound's versatility in forming products like thiadiazinoquinazoline and N-phenylcarbamohydrazonothioate, which are significant in developing new chemical entities (Mohamed, 2018).

Antibacterial and Antioxidant Agents

A study on the synthesis and biological evaluation of novel thiosemicarbazones, including derivatives of this compound, has indicated their potential as antibacterial and antioxidant agents. Karaküçük-Iyidoğan et al. (2014) found that certain compounds exhibited excellent inhibition potency against Gram-positive pathogens and possessed significant antioxidant activity (Karaküçük-Iyidoğan et al., 2014).

Corrosion Inhibitors in Acidic Medium

Ebenso et al. (2010) investigated thiosemicarbazides as corrosion inhibitors, demonstrating that derivatives of this compound effectively inhibit corrosion of mild steel in sulfuric acid, suggesting their valuable application in protecting industrial materials (Ebenso et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial activity , suggesting that their targets could be bacterial cells or specific enzymes within these cells.

Mode of Action

It’s suggested that similar compounds may exert their effects by perturbing the bacterial cell membrane and interacting with intracellular targets

Biochemical Pathways

Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Given the antimicrobial activity of similar compounds , it can be inferred that this compound may lead to bacterial cell death or growth inhibition.

properties

IUPAC Name |

1-[(4-aminobenzoyl)amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c15-11-8-6-10(7-9-11)13(19)17-18-14(20)16-12-4-2-1-3-5-12/h1-9H,15H2,(H,17,19)(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNCBUSYTINVKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride](/img/structure/B2455959.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2455960.png)

![4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2455961.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455962.png)

![5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-(1,2,6-trimethyl-5-oxocyclohex-3-en-1-yl)penta-2,4-dienyl]benzaldehyde](/img/structure/B2455965.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455967.png)

![5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2455970.png)

![[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2455973.png)

![6-[4-(3-cyclopentylpropanoyl)-1,4-diazepan-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2455976.png)